molecular formula C10H10N4O2 B3340164 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 26366-02-9

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B3340164
CAS No.: 26366-02-9
M. Wt: 218.21 g/mol
InChI Key: LXRYKCMSJDQBJU-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound featuring a tetrazole ring attached to a phenyl group and a propanoic acid moiety. Tetrazoles are known for their diverse applications in medicinal chemistry due to their ability to mimic carboxylic acids and their unique electronic properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid chain. One common method involves the cycloaddition reaction between phenyl azide and acrylonitrile, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Similar structure but with a thiol group instead of a propanoic acid.

    5-Phenyl-1H-tetrazole: Lacks the propanoic acid chain, offering different reactivity and applications.

Uniqueness: 3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its combination of the tetrazole ring and the propanoic acid moiety, providing a balance of electronic properties and reactivity that is advantageous in various applications .

Properties

IUPAC Name

3-(1-phenyltetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)7-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRYKCMSJDQBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901882
Record name NoName_1057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Reactant of Route 2
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Reactant of Route 3
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Reactant of Route 4
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid
Reactant of Route 6
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)propanoic acid

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